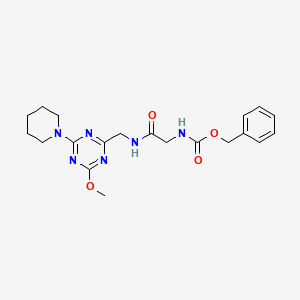

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a triazine ring, which is a feature found in various bioactive compounds. Triazines have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The presence of the methoxy, carbamate, and piperidinyl groups could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Depending on the specific targets of the compound, it could potentially affect various biochemical pathways. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flux through that pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on various factors such as its solubility, stability, and permeability. The presence of the carbamate group could potentially enhance the compound’s stability, while the piperidinyl group might influence its solubility and permeability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment .

生物活性

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate moiety, which is known to enhance biological activity in various pharmacophores. The structural components include:

- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazine Derivative : The presence of a triazine ring is associated with diverse biological activities, including anti-cancer and anti-microbial properties.

- Piperidine Moiety : This cyclic amine can influence the compound's binding affinity and selectivity for biological targets.

The biological activity of benzyl carbamates often involves several mechanisms:

- Enzyme Inhibition : Carbamates can act as inhibitors for various enzymes, impacting metabolic pathways and cellular processes.

- Receptor Modulation : The structural motifs may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

Recent research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various pathogens. For instance:

- Antitubercular Activity : Studies have shown that benzyl carbamate derivatives possess moderate to high inhibitory activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Mtb H37Ra .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of benzyl carbamate derivatives. For instance:

- Mouse Models : Compounds similar to benzyl carbamate have been tested in mouse models for their efficacy against infections. One study reported that certain derivatives significantly reduced bacterial load in infected mice when administered orally .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzyl carbamate derivatives. Key findings include:

Case Studies

- Anticancer Activity : A derivative of benzyl carbamate was evaluated for its anticancer properties against various human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as a lead compound in cancer therapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .

科学的研究の応用

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzyl group, a piperidine moiety, and a triazine ring, which contribute to its unique biological properties. The synthesis of such compounds typically involves multi-step reactions that may include the formation of the triazine core followed by functionalization with piperidine and benzyl groups.

Synthesis Overview

Recent studies have highlighted various synthetic routes for similar triazine derivatives, focusing on optimizing yields and purity. For instance, the synthesis often involves the use of specific reagents and conditions that facilitate the formation of the desired carbamate structure while minimizing side reactions .

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Research has shown that derivatives containing the triazine moiety exhibit potent inhibitory activity against various cancer cell lines. The inhibition of human carbonic anhydrases (hCAs), particularly hCA IX and XII, has been linked to the anticancer effects of these compounds. For example, derivatives with similar structures demonstrated Ki values in the low nanomolar range against hCA IX, suggesting strong potential as anticancer agents .

Enzyme Inhibition

The compound functions as an inhibitor of specific enzymes involved in tumor growth and metastasis. Studies have indicated that modifications in the linker between the triazine and other functional groups can significantly affect inhibitory potency. The structure–activity relationship (SAR) analyses reveal that introducing non-polar side chains enhances inhibition against certain isoforms of carbonic anhydrases .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties for compounds with similar structural frameworks. The piperidine component may contribute to interactions with neurotransmitter systems or neuroprotective pathways, although further studies are required to elucidate these mechanisms fully .

Autoimmune Disorders

The immunomodulatory effects of benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate suggest its utility in treating autoimmune conditions. Similar compounds have been explored as immunosuppressants for conditions like rheumatoid arthritis and lupus .

Antimicrobial Activity

Some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2021) | Demonstrated strong inhibition of hCA IX with Ki values < 10 nM | Anticancer therapy |

| Study B (2023) | Identified neuroprotective effects in vitro | Potential treatment for neurodegenerative diseases |

| Study C (2024) | Showed antimicrobial properties against Gram-positive bacteria | Development of new antibiotics |

化学反応の分析

Core Carbamate Formation

The benzyl carbamate moiety (Bn-O-CO-NH-) is a common functional group synthesized via alkoxycarbonylation of amines using mixed carbonates or carbamoylating reagents. Key reagents include:

-

Di(2-pyridyl) carbonate (DPC) : Reacts with alcohols (e.g., benzyl alcohol) to form mixed carbonates, which alkoxycarbonylate amines in the presence of bases like triethylamine or DMAP .

-

1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate (BTBC) : A highly reactive carbonate for alcohol and amine acylation, enabling carbamate formation under mild conditions .

Proposed Mechanism :

-

Mixed carbonate formation : Benzyl alcohol reacts with DPC or BTBC to generate a reactive intermediate.

-

Amination : The intermediate reacts with a primary or secondary amine (e.g., from the aminoethyl group) to form the carbamate.

Aminoethyl-Oxo Group Assembly

The aminoethyl group with a ketone (2-oxoethyl) suggests:

-

Alkylation of amines : Reaction of a primary amine with a glycolic acid derivative (e.g., via Curtius rearrangement or Hofmann degradation ), followed by carbonylation .

-

Coupling to the triazine : The triazine’s methyl group may undergo nucleophilic substitution or reductive amination to link with the aminoethyl fragment.

Final Assembly

The complete structure likely arises from sequential steps:

-

Triazine-piperidine synthesis .

-

Aminoethyl-oxo group formation .

-

Carbamate coupling using benzyl alcohol and a carbamoylating agent.

Data Tables (Hypothetical, Based on Analogous Reactions)

Table 1: Carbamate Formation Strategies

| Reagent | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Di(2-pyridyl) carbonate (DPC) | Triethylamine, room temperature | 70–90% | |

| BTBC | DMAP, acetonitrile, room temperature | >90% |

Table 2: Triazine Substituent Synthesis

| Step | Reagents/Conditions | Key Reaction Type |

|---|---|---|

| Triazine formation | Cyanuric chloride, methoxide | Cyclocondensation |

| Piperidine coupling | Piperidine, base (e.g., pyridine) | Nucleophilic substitution |

Research Insights and Limitations

-

Stability : Carbamates are generally stable but may undergo hydrolysis under acidic/basic conditions.

-

Selectivity : The triazine-piperidine moiety may influence pharmacokinetic properties (e.g., solubility, permeability).

-

Data Gap : No direct experimental data for this specific compound were found in the provided sources. Synthesis would require optimizing coupling steps and validating intermediates.

特性

IUPAC Name |

benzyl N-[2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-29-19-24-16(23-18(25-19)26-10-6-3-7-11-26)12-21-17(27)13-22-20(28)30-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3,(H,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAXCHBHPSHVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。